2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine
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Overview
Description
2-Oxabicyclo[221]heptan-5-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a palladium catalyst and specific temperature and pressure settings to optimize the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reductive ring-opening reactions can be performed using metal catalysts to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, MCPBA, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and oxygen-containing bicyclic structures such as:
Uniqueness
2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-5-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-3-5-1-7-2-6(5)4-9-7/h5-7H,1-4,8H2 |
InChI Key |
ALCBQTVXFSMBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CO2)CN |
Origin of Product |
United States |
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